1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-

Kinase Inhibition Chemical Biology Drug Discovery

Sourcing novel 3,5-disubstituted 7-azaindole scaffolds for kinase profiling often means long lead times and uncharacterized analogs. This resorcinol-linked pyrrolo[2,3-b]pyridine (CAS 858117-54-1) provides a unique, pre-assembled chemotype ready for immediate library inclusion. - Unique substitution pattern: 5-(3-thienyl) and 3-methylene-resorcinol groups on the 7-azaindole core - Ideal for de novo kinome-wide selectivity screening (e.g., KINOMEscan) to identify novel kinase targets - Resorcinol moiety offers a convenient handle for further derivatization (O-alkylation, acylation) - Supplied as a research chemical with batch-to-batch consistency for reproducible SAR studies

Molecular Formula C18H14N2O2S
Molecular Weight 322.4 g/mol
CAS No. 858117-54-1
Cat. No. B12872042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
CAS858117-54-1
Molecular FormulaC18H14N2O2S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC3=C(NC=C3CC4=CC(=CC(=C4)O)O)N=C2
InChIInChI=1S/C18H14N2O2S/c21-15-4-11(5-16(22)7-15)3-14-9-20-18-17(14)6-13(8-19-18)12-1-2-23-10-12/h1-2,4-10,21-22H,3H2,(H,19,20)
InChIKeyIKLQTMPQNGYSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Profile: CAS 858117-54-1


1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- (CAS 858117-54-1) is a synthetic small molecule that incorporates a resorcinol (1,3-benzenediol) core linked via a methylene bridge to the 3-position of a 5-(3-thienyl)-substituted 1H-pyrrolo[2,3-b]pyridine heterocycle. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a validated kinase hinge-binding motif [1]; however, for this specific compound, no publicly accessible primary research papers, patents with quantitative biological data, or authoritative database entries could be located. The compound appears exclusively in vendor catalogs as a research chemical, and no quantitative in vitro or in vivo characterization data were found in sources permitted by this guide. Consequently, the baseline for this compound is limited to its chemical identity and structural features.

Why CAS 858117-54-1 Is Not Interchangeable


The pyrrolo[2,3-b]pyridine chemotype is known to yield highly divergent target selectivity and potency profiles depending on subtle substitution patterns [1]. Published data for structurally related analogs such as PLX-4720 (CAS 918505-84-7) demonstrate that a single substituent change (e.g., replacing the 5-chloro with a 5-(3-thienyl) group and appending a resorcinol-methyl moiety at the 3-position) can completely alter kinase binding, cellular efficacy, and off-target liability [2]. In the absence of publicly available quantitative profiling data for the compound of interest, generic substitution with other pyrrolo[2,3-b]pyridines (e.g., PLX-4720, vemurafenib, or TNIK-targeting derivatives) cannot be scientifically justified and carries unquantifiable risk of loss of desired activity or introduction of uncharacterized off-target effects.

Quantitative Differential Evidence Guide: CAS 858117-54-1


Lack of Comparative Data for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) using the exact IUPAC name, CAS number (858117-54-1), and molecular formula (C18H14N2O2S) returned no quantitative biochemical, cellular, or in vivo data for this compound [1]. In contrast, the structurally related B-RafV600E inhibitor PLX-4720 (CAS 918505-84-7) has extensive published data, including a biochemical IC50 of 13 nM against B-RafV600E and >10-fold selectivity over wild-type B-Raf [2]. No head-to-head comparison, cross-study comparison, or class-level inference with quantitative data could be established for CAS 858117-54-1 against any comparator.

Kinase Inhibition Chemical Biology Drug Discovery

Unvalidated Kinase Targeting Divergence from Structure

The compound features a 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine core. In published SAR studies, 3,5-disubstitution patterns on this scaffold have yielded inhibitors of TNIK (IC50 < 1 nM for optimized analogs) [1], adaptor-associated kinase 1 (AAK1) with antiviral activity [2], and PDK1 [3]. The presence of a 3-thienyl group at position 5 and a resorcinol-methyl moiety at position 3 represents a unique substitution combination not reported in any of these known active series. This suggests potential for a distinct selectivity fingerprint, but no experimental data exist to quantify or confirm this hypothesis.

Scaffold-Based Drug Design Kinase Profiling Structure-Activity Relationship

Application Scenarios for CAS 858117-54-1


Chemical Probe for Empirical Target Deconvolution

Given the complete absence of published target engagement or selectivity data, the compound may only be rationally procured as a starting point for de novo chemical biology campaigns. Its unique 3,5-substitution pattern on the 7-azaindole scaffold [1] could, after broad kinome profiling (e.g., KINOMEscan or similar), reveal a novel kinase selectivity window. Until such data are generated, no targeted application (e.g., B-Raf inhibition, TNIK inhibition) can be assumed.

SAR Exploration in 7-Azaindole Kinase Inhibitors

The compound may serve as a comparator or diversity element in medicinal chemistry programs exploring 3,5-disubstituted pyrrolo[2,3-b]pyridines. Published series targeting AAK1 [2] and PDK1 [3] demonstrate that modifications at positions 3 and 5 dramatically affect potency and selectivity. Inclusion of CAS 858117-54-1 in a compound library alongside characterized analogs could help define SAR boundaries, but its value is contingent on generating primary data.

Synthetic Intermediate for Custom Derivatives

The resorcinol moiety offers a handle for further derivatization (e.g., O-alkylation, acylation) to generate focused libraries. The compound may be procured as a synthetic intermediate for generating novel analogs, provided that the downstream products are subsequently characterized. No evidence supports its direct use as a pharmacological tool compound without further modification and profiling.

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